molecular formula C8H8OS B1607262 S-Methyl benzenecarbothioate CAS No. 5925-68-8

S-Methyl benzenecarbothioate

Cat. No.: B1607262
CAS No.: 5925-68-8
M. Wt: 152.22 g/mol
InChI Key: RQVWTMCUTHKGCM-UHFFFAOYSA-N
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Description

S-Methyl benzenecarbothioate: is an organic compound belonging to the class of benzoic acids and derivatives. It is characterized by the presence of a carboxylic acid substituent attached to a benzene ring. The compound is known for its distinctive cabbage, garlic, and potato-like taste .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Methyl benzenecarbothioate can be synthesized through the esterification of benzenecarbothioic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of benzenecarbothioic acid with methanol in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the reaction by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-Methyl benzenecarbothioate is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules in organic synthesis .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in research to develop new bioactive molecules .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It is being investigated for its potential use in drug development .

Industry: this compound is used in the production of fragrances and flavoring agents due to its distinctive odor and taste. It is also employed in the manufacture of certain polymers and resins .

Mechanism of Action

The mechanism of action of S-Methyl benzenecarbothioate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

  • S-Methyl thiobenzoate
  • Thiobenzoic acid S-methyl ester
  • Methyl thiobenzoate
  • S-Methyl benzothioate

Comparison: S-Methyl benzenecarbothioate is unique among its similar compounds due to its distinctive taste and odor. While other compounds in this class may share similar chemical structures, this compound’s specific sensory properties make it particularly valuable in the flavor and fragrance industry .

Properties

IUPAC Name

S-methyl benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVWTMCUTHKGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207978
Record name S-Methyl thiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid
Record name S-Methyl benzenecarbothioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name S-Methyl benzothioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/510/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

121.00 to 122.00 °C. @ 22.00 mm Hg
Record name S-Methyl benzenecarbothioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in oil and alcohol
Record name S-Methyl benzothioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/510/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.826-0.836
Record name S-Methyl benzothioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/510/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5925-68-8
Record name S-Methyl thiobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5925-68-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl thiobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005925688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Methyl thiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-methyl thiobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name S-METHYL THIOBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV2YT5FVUQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name S-Methyl benzenecarbothioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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